molecular formula C19H19NO3 B11136903 3-benzyl-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-benzyl-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B11136903
M. Wt: 309.4 g/mol
InChI Key: JGYKASXIOWTRHT-UHFFFAOYSA-N
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Description

3-benzyl-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a chemical compound belonging to the benzazepine family. This compound features a fusion of a seven-membered ring and a benzene ring, with a nitrogen atom incorporated into its core. Its structural complexity and distinctive arrangement of atoms make it an intriguing subject for exploration in medicinal chemistry and pharmaceutical sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps. One common method starts with N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide. The process involves the following steps :

    Halogenation: The starting material is halogenated.

    Acylation: The halogenated compound undergoes acylation.

    Cyclization: The acylated compound is cyclized to form the benzazepine core.

    Alkylation: The cyclized product is alkylated.

    Iodination: The final step involves iodination to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the benzazepine ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-benzyl-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it plays a pivotal role as an intermediate in the synthesis of Ivabradine Hydrochloride, a selective inhibitor of the cardiac pacemaker If current. Ivabradine Hydrochloride reduces the heart rate by specifically targeting the If current in the sinoatrial node of the heart, offering potential benefits for various cardiovascular conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one stands out due to its specific structural features and its role as an intermediate in the synthesis of important pharmaceuticals. Its unique arrangement of atoms and functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

3-benzyl-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C19H19NO3/c1-22-17-10-15-8-9-20(13-14-6-4-3-5-7-14)19(21)12-16(15)11-18(17)23-2/h3-11H,12-13H2,1-2H3

InChI Key

JGYKASXIOWTRHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC=CC=C3)OC

Origin of Product

United States

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